molecular formula C11H10F2N2 B13222839 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole

3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole

Cat. No.: B13222839
M. Wt: 208.21 g/mol
InChI Key: PYXFUCDPNBGMLJ-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the 1,1-difluoroethyl group imparts distinct steric and electronic characteristics, making it a valuable molecule in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves large-scale synthesis using similar catalytic processes. The use of readily available and inexpensive raw materials, such as 1,1-difluoroethyl chloride, makes the industrial production cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nickel Catalysts: Used in the difluoroethylation process.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind effectively to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole stands out due to its specific combination of the pyrazole ring and the 1,1-difluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

3-(1,1-difluoroethyl)-1-phenylpyrazole

InChI

InChI=1S/C11H10F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

PYXFUCDPNBGMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C2=CC=CC=C2)(F)F

Origin of Product

United States

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